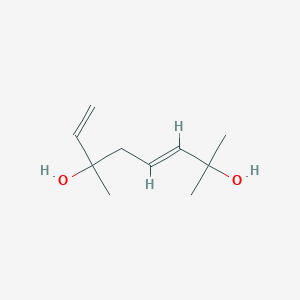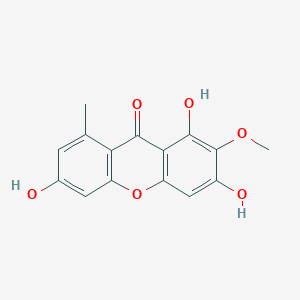
Drimiopsina C
Descripción general
Descripción
Drimiopsin C is a natural product isolated from the plant Scilla scilloides. It belongs to the xanthone family of compounds, which are known for their diverse biological activities. Drimiopsin C has a molecular formula of C15H12O6 and a molecular weight of 288.3 g/mol . It appears as a yellow powder and is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone.
Aplicaciones Científicas De Investigación
Drimiopsin C has several scientific research applications, including:
Chemistry: Drimiopsin C is used as a reference compound in the study of xanthones and their derivatives.
Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Drimiopsin C is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: Drimiopsin C is used in the development of natural product libraries for drug discovery and development.
Análisis Bioquímico
Biochemical Properties
Drimiopsin C plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Drimiopsin C has been shown to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions often involve the transfer of electrons, which can affect the enzyme’s activity and the overall biochemical pathway . Additionally, Drimiopsin C can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
Drimiopsin C influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, Drimiopsin C can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in transmitting signals within the cell . This modulation can lead to changes in gene expression, affecting the production of proteins that are essential for cell function. Furthermore, Drimiopsin C can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of Drimiopsin C involves its binding interactions with various biomolecules. Drimiopsin C can bind to enzymes, either inhibiting or activating them, depending on the context. For instance, it may inhibit certain oxidoreductases by binding to their active sites, preventing them from catalyzing their reactions . Additionally, Drimiopsin C can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Drimiopsin C can change over time. Studies have shown that Drimiopsin C is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to Drimiopsin C has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of Drimiopsin C vary with different dosages in animal models. At low doses, Drimiopsin C may exhibit beneficial effects, such as antioxidant activity and modulation of signaling pathways . At higher doses, it can cause toxic or adverse effects, including oxidative stress and disruption of cellular homeostasis . These dosage-dependent effects highlight the importance of careful dose selection in preclinical studies.
Metabolic Pathways
Drimiopsin C is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of various xenobiotics and endogenous compounds . These interactions can affect the metabolic flux and levels of metabolites within the cell. Additionally, Drimiopsin C can influence the biosynthesis of secondary metabolites, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, Drimiopsin C is transported and distributed through interactions with specific transporters and binding proteins. For example, it may be transported across cell membranes by solute carrier transporters or ATP-binding cassette transporters . These transporters play crucial roles in determining the localization and accumulation of Drimiopsin C within different cellular compartments and tissues .
Subcellular Localization
Drimiopsin C exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, Drimiopsin C may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of Drimiopsin C is essential for elucidating its precise mechanisms of action.
Métodos De Preparación
Drimiopsin C is primarily isolated from the herbs of Scilla scilloides The extraction process involves the use of ethanol to obtain the crude extract, which is then subjected to various chromatographic techniques to purify Drimiopsin C
Análisis De Reacciones Químicas
Drimiopsin C, like other xanthones, undergoes various chemical reactions, including:
Oxidation: Drimiopsin C can be oxidized to form quinones, which are important intermediates in various biochemical processes.
Reduction: Reduction of Drimiopsin C can lead to the formation of hydroquinones.
Substitution: Drimiopsin C can undergo substitution reactions, particularly at the hydroxyl and methoxy groups, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Mecanismo De Acción
The mechanism of action of Drimiopsin C involves its interaction with various molecular targets and pathways. As a xanthone, Drimiopsin C exhibits antioxidant properties by scavenging reactive oxygen species and inhibiting oxidative stress. It also modulates various signaling pathways involved in inflammation and cancer, such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Comparación Con Compuestos Similares
Drimiopsin C is similar to other xanthones, such as Drimiopsin D and norlichexanthone . it is unique due to its specific structural features, including the presence of three hydroxyl groups and one methoxy group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Similar compounds include:
Drimiopsin D: Another xanthone isolated from Scilla scilloides, known for its anti-inflammatory properties.
Norlichexanthone: A xanthone with antioxidant and anticancer activities.
Drimiopsin C stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Propiedades
IUPAC Name |
1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-6-3-7(16)4-9-11(6)13(18)12-10(21-9)5-8(17)15(20-2)14(12)19/h3-5,16-17,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMSZLMLFUYPBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


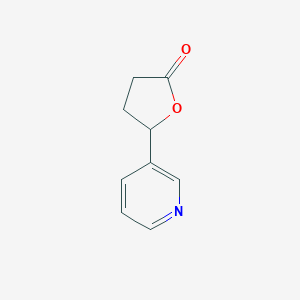
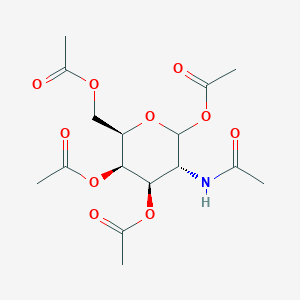
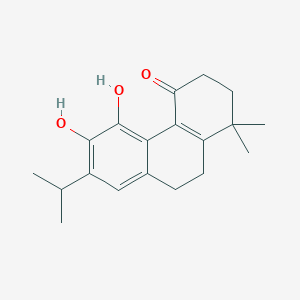

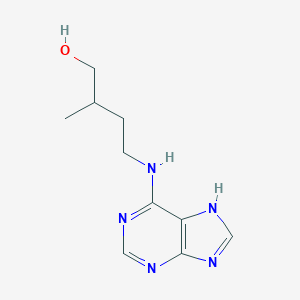
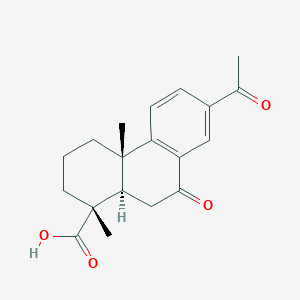
![2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B23486.png)
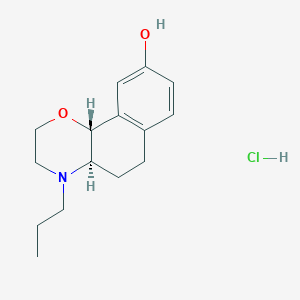
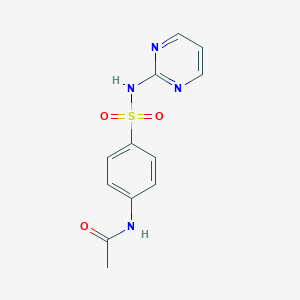
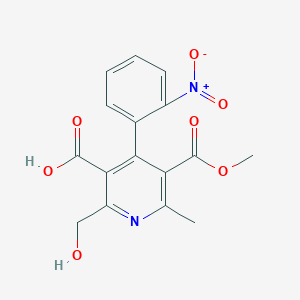
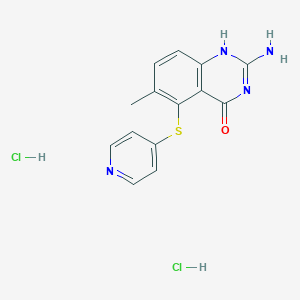
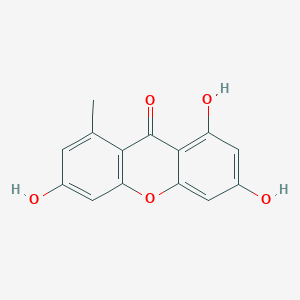
![1-Tert-Butyl-3-(3-Methylbenzyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B23500.png)
